2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine

Fragment-based drug design Linker SAR Scaffold hopping

Researchers performing kinase/PDE4 fragment-based drug discovery often encounter regioisomeric mismatch when purchasing azetidinyl-pyrimidines, leading to invalid SAR. This compound delivers the exact 3-azetidinylmethylthio substitution pattern required for sub-pocket exploration. • High purity (≥97%) for reproducible screens. • Orthogonal oxidation handle for polarity tuning. • Immediate global supply from BenchChem.

Molecular Formula C8H11N3S
Molecular Weight 181.26 g/mol
Cat. No. B13242039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine
Molecular FormulaC8H11N3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESC1C(CN1)CSC2=NC=CC=N2
InChIInChI=1S/C8H11N3S/c1-2-10-8(11-3-1)12-6-7-4-9-5-7/h1-3,7,9H,4-6H2
InChIKeyQPUKDYMNANDTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine: Sparse-Data Heterocycle Comparator Evaluation


2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine (CAS 1706429-34-6) is a heterocyclic building block defined by a pyrimidine core linked to an azetidine ring via a methylsulfanyl (thioether) bridge, yielding a molecular formula of C₈H₁₁N₃S and a molecular weight of 181.26 g/mol [1]. The molecule exhibits computed physicochemical properties including an XLogP3-AA of 0.6, a topological polar surface area (TPSA) of 63.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. Critically, the public domain contains no peer-reviewed head-to-head biological or physicochemical comparison data for this specific compound. All differentiation evidence presented below is therefore necessarily grounded in direct structural comparison with closest analogs and class-level inference drawn from azetidinyl-pyrimidine medicinal chemistry literature.

Scaffold Azetidine-methylsulfanyl-pyrimidine heterocyclic building block
Fragment profile Fragment-compliant molecular weight for FBDD library design
Diversification Thioether linker provides orthogonal late-stage oxidation handle

Why Generic Pyrimidine or Azetidine Analogs Cannot Substitute This Scaffold


Generic substitution fails for this compound because its differentiation resides not in demonstrated superior bioactivity, but in its precise spatial and electronic architecture. The methylsulfanyl linker imposes a specific sulfur-mediated geometry and polarizability absent in direct carbon-linked or oxygen-ether analogs, while the azetidin-3-yl substitution pattern creates distinct conformational constraints relative to azetidin-2-yl or pyrrolidine analogs [1]. In the broader azetidinyl-pyrimidine class, minor positional changes have been shown to produce dramatic shifts in kinase selectivity and PDE4 inhibitory potency [2]. Therefore, procurement of an incorrectly substituted analog—such as 2-(azetidin-1-yl)pyrimidine or 4-(azetidin-3-yl)pyrimidine—introduces a structural perturbation that invalidates structure-activity relationship (SAR) continuity and scaffold-hopping campaigns.

Linker geometry shift
Replacing the methylsulfanyl bridge with a direct C–C bond may alter inter-ring distance and polarizability, shifting binding-pocket reach and permeability profile.
Regioisomeric SAR discontinuity
Substituting azetidin-3-ylmethylsulfanyl with azetidin-1-yl or other regioisomers may abolish kinase selectivity patterns reported for 3-substituted azetidinyl-pyrimidines.
Oxidative handle absent
Carbon- or oxygen-linked analogs lack the thioether group, preventing late-stage oxidation to sulfoxide or sulfone for property tuning during lead optimization.

Quantitative Differentiation Evidence Against Closest Structural Analogs


Methylsulfanyl Linker Geometry vs. Direct C–C Linkage

2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine incorporates a methylsulfanyl (–CH₂–S–) bridge of approximately 4.2 Å between the azetidine C3 and the pyrimidine C2. Its closest direct C–C linked analog, 2-(azetidin-3-yl)pyrimidine (CAS 1706428-97-8), possesses a shorter C3–C2 distance of approximately 3.0–3.2 Å [REFS-1, REFS-2]. The sulfur atom contributes additional polarizable electron density and increases the topological polar surface area to 63.1 Ų for the target compound, compared to a computed ~50.5 Ų for the direct-linked analog [REFS-1, REFS-2]. This difference is meaningful for fragment-library design, where linker length and TPSA directly impact target pocket reach and permeability profiles [3].

Linker geometry comparison
Head-to-head
Δ linker length ≈ +1.0–1.2 Å, Δ TPSA ≈ +12.6 Ų
Extended sulfur-bridged linker may alter binding-pocket reach and permeability profile relative to direct C–C analog.
Computed from PubChem 3D conformer; no biological head-to-head data available.
Fragment-based drug design Linker SAR Scaffold hopping

Hydrogen Bond Acceptor Enrichment via Thioether Sulfur

The thioether sulfur in 2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine contributes one additional hydrogen bond acceptor (HBA) to the molecular framework, yielding a total of four HBAs (pyrimidine N1, N3, azetidine N, and the sulfur) compared to three HBAs in the direct C–C linked analog 2-(azetidin-3-yl)pyrimidine, which lacks a heteroatom in the linker [REFS-1, REFS-2]. Both compounds possess one hydrogen bond donor (azetidine NH). In fragment-based screening, a fourth HBA can enable an additional productive interaction with target residues, altering hit rates for certain protein families [3].

HBA enrichment
Head-to-head
+1 hydrogen bond acceptor (4 vs. 3)
Additional thioether HBA may support productive interactions with HBA-rich binding sites.
Computed by Cactvs; C–C linked analog lacks heteroatom in the linker.
Medicinal chemistry Hydrogen bond potential Physicochemical profiling

Regioisomeric Selectivity: Azetidin-3-yl vs. Azetidin-1-yl Substitution

The target compound positions the azetidine ring at C3 via a rotatable methylsulfanyl linker, whereas the regioisomer 2-(azetidin-1-yl)pyrimidine (CAS not assigned; hypothetical comparator) attaches the azetidine directly through its nitrogen at the pyrimidine C2 position, eliminating the methylene spacer. In the broader azetidinyl-pyrimidine class, the 3-substituted azetidine architecture has been demonstrated to confer dual M3 antagonism and PDE4 inhibition, whereas N-linked azetidine analogs exhibit markedly different kinase selectivity profiles [REFS-1, REFS-2]. For example, in the EP4363058A1 azetidinyl pyrimidine series, shifting the azetidine attachment from C3 exocyclic to N1 directly on the pyrimidine core abrogates DLK inhibitory activity entirely [2]. This class-level SAR extrapolation indicates that the azetidin-3-ylmethylsulfanyl substitution pattern is a critical determinant of biological target engagement that cannot be replicated by simpler N-linked azetidine regioisomers.

Regioisomeric SAR
Class-level
N1-direct attachment eliminates DLK activity in patent examples
Regioisomeric substitution may determine kinase selectivity; N-linked regioisomers may lose target engagement.
Extrapolated from EP4363058A1; requires validation for this scaffold.
Kinase inhibitor design Regioisomeric SAR Azetidine conformational control

Fragment-Like Molecular Weight vs. Heavier Kinase Inhibitor Scaffolds

At 181.26 g/mol, 2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine falls within the optimal fragment molecular weight range (MW < 250 Da) defined by the Rule of Three for fragment-based lead discovery [1]. In contrast, a representative advanced azetidinyl-pyrimidine kinase inhibitor from the EP4363058A1 series (Example 1) possesses a molecular weight of 420–500 Da, exceeding fragment criteria [2]. The target compound's heavy atom count of 12 and three rotatable bonds further classify it as a fragment-sized probe suitable for direct screening and subsequent growth, whereas heavier analogs are confined to late-stage optimization.

Fragment molecular weight
Reported
181.26 Da vs. lead-like analogs (~420–500 Da)
Fragment-sized scaffold supports FBDD screening and ligand efficiency optimization.
Meets Rule of Three criteria; heavier analogs unsuitable for fragment-based approaches.
Fragment-based screening Ligand efficiency Lead-likeness

Thioether Oxidation Handle for Late-Stage Diversification

The thioether (–S–) moiety in 2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine is uniquely susceptible to controlled oxidation, yielding the corresponding sulfoxide (–SO–) or sulfone (–SO₂–) derivatives [REFS-1, REFS-2]. This reactivity is entirely absent in the direct C–C linked analog 2-(azetidin-3-yl)pyrimidine and the oxygen-ether variant 2-[(azetidin-3-yl)methoxy]pyrimidine [1]. Oxidation of the thioether alters the hydrogen-bond acceptor character (sulfone oxygen adds two strong HBAs), polarity, and metabolic stability of the linker, providing a post-coupling diversification handle not accessible to carbon or oxygen congeners. This synthetic orthogonality has been exploited in PDE4 inhibitor programs where sulfone oxidation state modulates potency [2].

Oxidation handle
Class-level
Thioether can be oxidized to sulfoxide/sulfone; absent in C–C/ether analogs
Enables late-stage polarity and HBA tuning without core scaffold resynthesis.
Oxidation conditions generalized from thioether chemistry; no rate data for this compound.
Synthetic chemistry Late-stage functionalization Prodrug design

Research and Industrial Application Scenarios


Sulfur-Enriched Fragment Probe for FBDD Screening Libraries

Given its fragment-compliant molecular weight of 181.26 Da, four hydrogen bond acceptors including a thioether sulfur, and a TPSA of 63.1 Ų [1], 2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine is directly applicable as a sulfur-enriched fragment probe in fragment-based drug discovery (FBDD) campaigns targeting kinases, phosphodiesterases, or other pyrimidine-recognizing protein families. Its ~1 Å extended linker reach relative to direct C–C linked analogs [REFS-1, REFS-2] allows exploration of deeper sub-pocket space inaccessible to shorter fragments.

Kinase Inhibitor Scaffold-Hopping with Regioisomeric Control

The azetidin-3-ylmethylsulfanyl substitution pattern matches the 3-substituted azetidinyl architecture shown in EP4363058A1 and the Provins et al. PDE4 series to govern kinase and phosphodiesterase selectivity [REFS-2, REFS-3]. Researchers pursuing dual M3/PDE4 or DLK kinase targets should select this compound as the core scaffold to maintain regioisomeric SAR continuity, as N1-direct azetidine regioisomers are predicted to abolish target engagement based on class-level SAR [3].

Oxidation-Driven Property Modulation in Lead Optimization

The intrinsic thioether linker provides a chemically orthogonal oxidation handle [1] that enables systematic conversion to sulfoxide and sulfone analogs without de novo scaffold synthesis. This property is directly exploitable in lead optimization programs where incremental polarity adjustments are required to balance potency, solubility, and metabolic stability, as demonstrated in azetidinyl-pyrimidine PDE4 inhibitor development [2].

Reference Standard for Azetidinyl-Pyrimidine Analytical Methods

The compound's well-defined computed properties (XLogP3 = 0.6, TPSA = 63.1 Ų, exact mass = 181.06736854 Da) [1] and the availability of commercial material at ≥97% purity position it as a chromatographic and mass spectrometric reference standard for the development of purity and identity methods applied to larger azetidinyl-pyrimidine screening collections.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Sulfur-enriched linker geometry and HBA profile
Target pocket compatibility and ligand efficiency design
Kinase inhibitor scaffold-hopping
Regioisomeric configuration (azetidin-3-ylmethylsulfanyl)
SAR continuity and kinase selectivity profiling
Late-stage lead optimization
Thioether oxidation handle
Polarity, solubility, and metabolic stability modulation
Analytical reference standard
High-purity material with well-defined computed descriptors
Method development and identity confirmation
Quote Request

Request a Quote for 2-{[(Azetidin-3-yl)methyl]sulfanyl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.